2-[(2-cyanophenyl)sulfanyl]-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide
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Overview
Description
2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C24H17N3O2S This compound features a benzamide core with a cyano group and a sulfanyl group attached to a phenyl ring, as well as a methyl-oxazole moiety
Preparation Methods
The synthesis of 2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]BENZAMIDE involves several steps. One common method includes the reaction of 2-cyanophenyl thiol with 4-(2-methyl-1,3-oxazol-5-yl)aniline in the presence of a coupling agent . The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the oxazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(2-METHYL-13-OXAZOL-5-YL)PHENYL]BENZAMIDE include:
2-(2-CYANOPHENYL)SULFANYL-N-PHENYLBENZAMIDE: Lacks the oxazole ring, which may result in different biological activities and chemical reactivity.
2-(2-CYANOPHENYL)SULFANYL-N-[4-(1,3-OXAZOL-5-YL)PHENYL]BENZAMIDE: Similar structure but without the methyl group on the oxazole ring, potentially affecting its binding affinity and specificity.
Properties
Molecular Formula |
C24H17N3O2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H17N3O2S/c1-16-26-15-21(29-16)17-10-12-19(13-11-17)27-24(28)20-7-3-5-9-23(20)30-22-8-4-2-6-18(22)14-25/h2-13,15H,1H3,(H,27,28) |
InChI Key |
ISMOGLVMYBYGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N |
Origin of Product |
United States |
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